molecular formula C21H18N4O B2658934 2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 862811-59-4

2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2658934
CAS No.: 862811-59-4
M. Wt: 342.402
InChI Key: CJKDPQASEWGSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method includes the reaction of 2-amino-1-propargylpyridinium with sodium methoxide to form 2-methylimidazo[1,2-a]pyridine. This intermediate can then be further reacted with bromine or iodine to form various halogenated derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis of the imidazo[1,2-a]pyridine core followed by specific functionalization steps to introduce the desired substituents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or iodine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with bromine can produce 3-bromo-2-methylimidazo[1,2-a]pyridinium bromide .

Scientific Research Applications

2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-7-3-4-10-18(14)20(26)23-17-9-5-8-16(13-17)19-15(2)25-12-6-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKDPQASEWGSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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